molecular formula C8H11ClN2O B3047565 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride CAS No. 1421065-64-6

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Cat. No.: B3047565
CAS No.: 1421065-64-6
M. Wt: 186.64
InChI Key: WJNHWWCWLYSSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, often leading to the formation of more reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridopyrazine ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Comparison: 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This dual functionality provides a versatile scaffold for chemical modifications, making it distinct from other similar compounds that may only contain one type of heterocyclic ring.

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h1-3,9H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHWWCWLYSSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=CC2=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421065-64-6
Record name 6H-Pyrido[1,2-a]pyrazin-6-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421065-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 2
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 3
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 4
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 5
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 6
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.